molecular formula C25H23ClN2O3S B2755856 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide CAS No. 893284-88-3

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2755856
CAS No.: 893284-88-3
M. Wt: 466.98
InChI Key: PJBHQKSEQJIVRI-UHFFFAOYSA-N
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Description

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with 3,4-dimethylaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and acetamide moieties.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield sulfides.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s unique properties can be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the sulfonyl and acetamide groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(3-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide
  • 2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The presence of the 3-chlorophenyl group in 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3,4-dimethylphenyl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-17-10-11-21(12-18(17)2)27-25(29)15-28-14-24(22-8-3-4-9-23(22)28)32(30,31)16-19-6-5-7-20(26)13-19/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBHQKSEQJIVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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